molecular formula C12H16O3 B1351455 Methyl 4-butoxybenzoate CAS No. 4906-25-6

Methyl 4-butoxybenzoate

Cat. No. B1351455
M. Wt: 208.25 g/mol
InChI Key: PUHCYTHGLBCWEA-UHFFFAOYSA-N
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Patent
US05545507

Procedure details

Compound HA-3 (4-Butoxybenzohydroxamic Acid) was synthesised from methyl 4-butoxybenzoate. Hydroxylamine hydrochloride (6.95 g, 100 mmol) was dissolved in AR Grade methanol (20 mL) under Argon, then added to NaOMe (25% w/w in MeOH) 52.9 mL, 231 mmol) under Ar with ice cooling. A solution of methyl 4-butoxybenzoate (10.0 g, 48.0 mmol) in MeOH (50 mL) was then added, and the reaction stirred at room temperature under Ar. After 3 weeks, the reaction mixture was acidified to pH 6 with conc. HCl (caution!). The mixture was filtered and the filtrate evaporated to give a precipitate. This was extracted with CHCl3, the combined extracts dried (MgSO4) and the solvent evaporated. The residue was recrystallised from EtOH to give 4-butoxybenzohydroxamic acid as crystals, m.p. 152.6°-152.9° C. (8.25 g, 82%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.95 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
NaOMe
Quantity
52.9 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:15]=[CH:14][C:9]([C:10](OC)=[O:11])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4].Cl.[NH2:17][OH:18].C[O-].[Na+].Cl>CO>[CH2:1]([O:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]([NH:17][OH:18])=[O:11])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC1=CC=C(C(=O)OC)C=C1
Step Two
Name
Quantity
6.95 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Three
Name
NaOMe
Quantity
52.9 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
C(CCC)OC1=CC=C(C(=O)OC)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature under Ar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 3 weeks
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
to give a precipitate
EXTRACTION
Type
EXTRACTION
Details
This was extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from EtOH

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1=CC=C(C(=O)NO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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